molecular formula C7H4FNS B143633 5-Fluorobenzo[d]isothiazole CAS No. 139037-02-8

5-Fluorobenzo[d]isothiazole

Cat. No.: B143633
CAS No.: 139037-02-8
M. Wt: 153.18 g/mol
InChI Key: JPKDVKGGYHQZNR-UHFFFAOYSA-N
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Description

5-Fluorobenzo[d]isothiazole is a fluorinated heterocyclic compound that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. This compound features a benzene ring fused with an isothiazole, substituted with a fluorine atom at the 5-position, which can significantly alter its electronic properties, metabolic stability, and binding affinity in molecular frameworks. The benzothiazole and related isothiazole cores are privileged structures in drug discovery due to their wide range of biological activities. Research indicates that such scaffolds are frequently explored for developing novel therapeutic agents, with demonstrated potential in areas such as oncology and neurology. Fluorinated benzothiazole derivatives, in particular, have shown promise as anticancer agents in preclinical studies, with some compounds exhibiting potent activity against specific cancer cell lines . The incorporation of fluorine is a common strategy in lead optimization to enhance membrane permeability and improve metabolic stability . Furthermore, structural analogs of this compound have been investigated for their inhibitory activity against enzymes like acetylcholinesterase, highlighting the scaffold's relevance in neuroscience research . As a synthetic intermediate, this compound can be utilized to construct more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Its planar, bicyclic structure allows for π-π stacking interactions with biological targets, making it a useful fragment in the design of enzyme inhibitors and receptor modulators . This product is intended for research applications in a controlled laboratory environment only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139037-02-8

Molecular Formula

C7H4FNS

Molecular Weight

153.18 g/mol

IUPAC Name

5-fluoro-1,2-benzothiazole

InChI

InChI=1S/C7H4FNS/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H

InChI Key

JPKDVKGGYHQZNR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)C=NS2

Canonical SMILES

C1=CC2=C(C=C1F)C=NS2

Synonyms

1,2-Benzisothiazole,5-fluoro-(9CI)

Origin of Product

United States

Synthetic Methodologies for 5 Fluorobenzo D Isothiazole and Its Derivatives

Strategies for Benzo[d]isothiazole Core Formation with Fluorine Incorporation

The formation of the 5-fluorobenzo[d]isothiazole core is achieved by constructing the heterocyclic isothiazole (B42339) portion onto a pre-fluorinated benzene (B151609) ring. The primary strategies involve forming the requisite nitrogen-sulfur (N-S) and carbon-sulfur (C-S) bonds through cyclization, cycloaddition, or ring transformation reactions. The starting materials are typically derivatives of 4-fluoroaniline, 4-fluorobenzonitrile, or other appropriately substituted 1-fluoro-2,4-disubstituted benzene compounds.

Ring-forming cyclization reactions are a cornerstone in the synthesis of the benzo[d]isothiazole scaffold. These methods involve the intramolecular formation of an N-S bond from a suitably functionalized benzene derivative.

Intramolecular cyclization is a common and effective method for synthesizing benzo[d]isothiazol-3(2H)-ones, which are key precursors to other derivatives. This approach typically starts with a 2-mercaptobenzamide or a protected equivalent, such as a 2-(methylthio)benzamide. For the synthesis of the 5-fluoro derivative, the corresponding 4-fluoro-substituted precursors are required.

One notable method involves a cascade reaction for N–S bond formation and C(sp³)–S bond cleavage using Selectfluor [1-chloromethyl-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)]. This reagent enables the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-(methylthio)benzamides. mdpi.comnih.gov A specific example is the synthesis of 2-Butyl-5-fluorobenzo[d]isothiazol-3(2H)-one from N-butyl-5-fluoro-2-(methylthio)benzamide. nih.govresearchgate.net The reaction proceeds through the generation of a transient fluorosulfonium salt, which then undergoes intramolecular cyclization to form the target product. mdpi.comnih.gov

Other intramolecular approaches include the oxidative dehydrogenative cyclization of 2-mercaptobenzamides, often catalyzed by transition metals like copper(I) or cobalt, or through electrochemical methods. mdpi.comnih.gov These reactions involve the oxidation of the thiol group and subsequent attack by the amide nitrogen to form the N-S bond and close the isothiazole ring. mdpi.com

Table 1: Intramolecular Cyclization for 5-Fluorobenzo[d]isothiazol-3(2H)-one Derivatives

Starting MaterialReagent/CatalystProductYield
N-butyl-5-fluoro-2-(methylthio)benzamideSelectfluor2-Butyl-5-fluorobenzo[d]isothiazol-3(2H)-one93% nih.gov
5-Fluoro-2-mercaptobenzamidesCu(I) catalyst, O₂2-Alkyl/Aryl-5-fluorobenzo[d]isothiazol-3(2H)-onesGood to Excellent
5-Fluoro-2-mercaptobenzamidesElectrochemical (Anodic Oxidation)2-Alkyl/Aryl-5-fluorobenzo[d]isothiazol-3(2H)-onesModerate to Good

In the context of benzo[d]isothiazole synthesis, (4+1)-heterocyclization is less common but represents a potential pathway. This strategy involves reacting a four-atom component on the benzene ring with a single heteroatom (either nitrogen or sulfur). For instance, a precursor containing a C-S-C-C fragment could react with a nitrogen source like ammonia (B1221849) or hydroxylamine (B1172632) to form the ring.

A relevant example involves the treatment of S-(2-acetylphenyl) benzothioates with sulfuryl chloride (SO₂Cl₂) and ammonia (NH₃). arkat-usa.org In this reaction, the acetyl group and the thioester form the four-atom backbone, which cyclizes with ammonia as the nitrogen source to yield 3-substituted benzo[d]isothiazoles. To apply this to the target molecule, one would start with S-(2-acetyl-4-fluorophenyl) benzothioate, leading to the formation of 5-fluoro-3-substituted-benzo[d]isothiazole.

(3+2)-Heterocyclization, also known as 1,3-dipolar cycloaddition, is a powerful tool in heterocyclic synthesis. For the benzo[d]isothiazole system, this can be envisioned as a reaction between a benzyne (B1209423) and a 1,3-dipole containing the S-N moiety. A reported method involves the cycloaddition reaction between in situ generated benzyne and 1,2,5-thiadiazoles. arkat-usa.org

In this strategy, a benzyne precursor, such as 2-(trimethylsilyl)aryl triflate, is treated with cesium fluoride (B91410) to generate the highly reactive benzyne. The benzyne then undergoes a cycloaddition with a 1,2,5-thiadiazole (B1195012) derivative, which acts as the S-N source, to form the benzo[d]isothiazole ring system. To obtain the 5-fluoro derivative, the synthesis would employ a 4-fluorobenzyne, generated from a precursor like 5-fluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate.

Table 2: Heterocyclic Cycloaddition Strategies

StrategyPrecursorsKey Features
(4+1)-Heterocyclization 4-Fluoro-substituted S-(2-acetylphenyl) benzothioate + AmmoniaForms the N-S bond by introducing a nitrogen atom to a C-S-C-C fragment.
(3+2)-Heterocyclization 4-Fluorobenzyne + 1,2,5-ThiadiazoleA cycloaddition reaction where benzyne provides two carbons and the thiadiazole provides the N-S-C fragment.

The synthesis of the benzo[d]isothiazole core can also be accomplished through the transformation of another pre-existing heterocyclic ring. A documented example is the conversion of 1,3-benzoxathiin-4-one 1-oxides into benzo[d]isothiazol-3(2H)-ones. arkat-usa.org This reaction involves treating the benzoxathiinone oxide with an amine. The mechanism proceeds via the opening of the six-membered ring followed by recyclization to form the thermodynamically more stable five-membered benzo[d]isothiazolone ring.

For the synthesis of 5-fluorobenzo[d]isothiazol-3(2H)-one, the required starting material would be 6-fluoro-1,3-benzoxathiin-4-one 1-oxide. Reaction with a primary amine (R-NH₂) would yield the corresponding N-substituted 5-fluorobenzo[d]isothiazol-3(2H)-one. This method provides an alternative route from a different class of sulfur-containing heterocycles.

Annulation techniques refer to ring-forming methods that build the heterocyclic ring onto the aromatic substrate. Several such methods are effective for benzo[d]isothiazole synthesis.

One significant approach is the reaction of ortho-haloarylamidines with elemental sulfur. arkat-usa.org This one-pot synthesis proceeds via oxidative N-S and C-S bond formation at elevated temperatures. To synthesize a 5-fluoro derivative, one would start with an amidine derived from 2-halo-4-fluoroaniline.

Another powerful annulation method begins with 2-fluoro-benzonitriles. In a reported procedure, a 3-substituted-2-fluorobenzonitrile is reacted with sodium sulfide (B99878) in a nucleophilic aromatic substitution to displace the fluorine and introduce sulfur. The resulting intermediate is then directly reacted with ammonia and sodium hypochlorite (B82951), which facilitates the N-S bond formation and cyclization to furnish the benzo[d]isothiazol-3-amine core. arkat-usa.org Applying this to a substrate like 2,4-difluorobenzonitrile (B34149) would be a plausible route to a fluorinated benzo[d]isothiazol-3-amine.

Ring-Forming Cyclization Reactions

Functionalization and Derivatization Approaches

Once the this compound core is synthesized, further functionalization can be achieved through a variety of reactions to generate a library of derivatives for biological screening or materials science applications.

Nucleophilic Substitution Reactions

The fluorine atom at the 5-position of the benzo[d]isothiazole ring can be susceptible to nucleophilic aromatic substitution (SNAr), particularly if the ring is further activated by electron-withdrawing groups. libretexts.orgmdpi.com This reaction allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing access to diverse 5-substituted benzo[d]isothiazole derivatives. The rate of substitution is dependent on the nature of the nucleophile, the solvent, and the presence of any activating groups on the aromatic ring. libretexts.org

Table 3: Nucleophilic Aromatic Substitution of this compound

Entry Nucleophile Product Solvent Base Temp (°C)
1 Morpholine 5-Morpholin-4-yl-benzo[d]isothiazole DMSO K2CO3 120
2 Sodium methoxide 5-Methoxy-benzo[d]isothiazole Methanol - 65

Note: The reactions in this table are representative examples of SNAr on activated fluoroaromatic compounds and are applicable to this compound.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions can be employed to functionalize this compound, assuming a suitable leaving group (e.g., bromine or iodine) is present at another position on the ring.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent with an aryl halide or triflate. hpu2.edu.vnrsc.org It is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. wikipedia.orguwindsor.ca It is also a versatile method, though the toxicity of the tin reagents is a concern. wikipedia.org

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling an aryl halide with an alkene. wikipedia.orgnih.gov

Table 4: Cross-Coupling Reactions for the Functionalization of Halogenated this compound

Entry Reaction Type Coupling Partner Catalyst Ligand Base Solvent
1 Suzuki Phenylboronic acid Pd(PPh3)4 - K2CO3 Toluene/Water
2 Stille Tributyl(vinyl)stannane PdCl2(PPh3)2 - - Toluene

Note: This table provides general conditions for the respective cross-coupling reactions, which can be adapted for derivatives of this compound.

Side-Chain Functionalization

Modification of substituents attached to the this compound core is another important strategy for generating structural diversity. For instance, a methyl group at a specific position could be halogenated and subsequently displaced by various nucleophiles. An aldehyde functionality could be converted to an alcohol, an amine, or an alkene through standard organic transformations. The specific reactions would depend on the nature of the side chain and the desired final product.

Table 5: Illustrative Side-Chain Functionalization Reactions

Entry Starting Material Reagent(s) Product
1 3-Methyl-5-fluorobenzo[d]isothiazole NBS, AIBN 3-(Bromomethyl)-5-fluorobenzo[d]isothiazole
2 This compound-3-carbaldehyde NaBH4 (5-Fluorobenzo[d]isothiazol-3-yl)methanol

Note: These are hypothetical examples based on standard functional group transformations in organic chemistry.

Selective Oxidation Reactions (e.g., to 1-oxides)

The sulfur atom in the isothiazole ring can be selectively oxidized to a sulfoxide (B87167) (1-oxide) or a sulfone (1,1-dioxide). These oxidized derivatives often exhibit distinct biological activities compared to the parent compound. A metal-free and efficient method for the selective oxidation of benzo[d]isothiazol-3(2H)-ones to their corresponding 1-oxides has been reported using Selectfluor in an aqueous medium. nih.gov This methodology has been successfully applied to a substrate bearing a fluorine atom at the 5-position.

Specifically, 2-Butyl-5-fluorobenzo[d]isothiazol-3(2H)-one can be oxidized to 2-Butyl-5-fluorobenzo[d]isothiazol-3(2H)-one-1-oxide in high yield. nih.gov

Table 6: Selective Oxidation of 2-Butyl-5-fluorobenzo[d]isothiazol-3(2H)-one

Substrate Oxidizing Agent Solvent Temperature Yield (%) Reference

Condensation Reactions for Benzo[d]isothiazole Derivatives

The construction of the benzo[d]isothiazole scaffold through condensation reactions represents a significant area of synthetic chemistry. These methods typically involve the formation of the isothiazole ring onto a pre-existing benzene ring through the strategic formation of nitrogen-sulfur (N-S) and carbon-sulfur (C-S) bonds. Various substrates, including nitrogen-preloaded and sulfur-preloaded aromatics, serve as starting points for these cyclization strategies.

A notable approach involves the reaction of ortho-haloarylamidines with elemental sulfur. This method facilitates a one-pot synthesis through oxidative N-S and C-S bond formation. For instance, the reaction of ortho-haloarylamidines with sulfur at elevated temperatures (around 135 °C) yields the corresponding benzo[d]isothiazole derivatives. The reaction demonstrates good tolerance for electron-donating groups on the N-phenyl ring of the amidine and electron-withdrawing groups on the other phenyl ring arkat-usa.org.

Another effective condensation strategy employs 2-bromo-N-arylbenzimidamides and sulfur powder. This annulation is typically catalyzed by a copper(II) salt under aerobic and alkaline conditions in a solvent such as DMF. A variety of copper salts, including CuI, CuCl, and CuSO4, have shown catalytic activity. The reaction accommodates a wide range of functional groups on both the N-aryl and benzimidamide portions, including alkyl, alkoxy, aryl, and halogen substituents, making it a versatile route to diversely functionalized benzo[d]isothiazoles arkat-usa.org.

A metal-free alternative for the preparation of benzo[d]isothiazoles starts from 3-substituted-2-fluoro-benzonitriles arkat-usa.org. In this two-step, one-pot process, a nucleophilic aromatic substitution is first carried out by reacting the 2-fluoro-benzonitrile derivative with sodium sulfide. The resulting intermediate is then directly treated with ammonia and sodium hypochlorite to induce cyclization, forming the benzo[d]isothiazol-3-amine core arkat-usa.org. This method is particularly relevant for the synthesis of derivatives with substitution at the 5-position, such as this compound, by starting with the appropriately substituted benzonitrile.

The table below summarizes representative condensation methodologies for the synthesis of benzo[d]isothiazole derivatives.

Table 1: Synthetic Methodologies for Benzo[d]isothiazole Derivatives via Condensation

Starting Material Reagents and Conditions Product Yield (%) Ref.
ortho-Haloarylamidines Elemental Sulfur, 135 °C 3-Arylbenzo[d]isothiazoles Moderate to Good arkat-usa.org
2-Bromo-N-arylbenzimidamides Sulfur Powder, Cu(II) salt, Base, DMF, Aerobic 2-Aryl-3-aminobenzo[d]isothiazoles Good to Excellent arkat-usa.org

Furthermore, intramolecular condensation reactions provide a pathway to this heterocyclic system. An example is the synthesis from ortho-mercaptoacetophenones developed by Xian et al. arkat-usa.org. This process involves the formation of a crucial S-nitroso intermediate, which then undergoes an intramolecular aza-Wittig reaction with a phosphine (B1218219) reagent to yield the benzo[d]isothiazole product arkat-usa.org.

These condensation methodologies highlight the diverse synthetic routes available for accessing the benzo[d]isothiazole core, offering pathways that can be adapted for the preparation of specific derivatives like this compound by selecting appropriately substituted starting materials.

Advanced Characterization and Spectroscopic Analysis of 5 Fluorobenzo D Isothiazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of protons, carbons, and other magnetically active nuclei, such as fluorine-19.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms within a molecule. For fluorinated benzothiazole (B30560) derivatives, the ¹H NMR spectra exhibit characteristic signals for the aromatic protons.

In a study of 4-Fluorobenzo[d]thiazole-2-thiol, a related compound, the ¹H NMR spectrum in DMSO-d6 showed a broad singlet at 13.75 ppm, corresponding to the thiol proton. The aromatic protons appeared as a doublet at 7.66 ppm and a multiplet between 7.23 and 7.31 ppm rsc.org. Another related compound, 5-Fluorobenzo[d]thiazole, would be expected to show distinct signals for its aromatic protons, influenced by the fluorine substitution at the 5-position.

Table 1: ¹H NMR Data for a Related Fluorinated Benzothiazole Derivative

Compound Solvent Chemical Shift (δ) in ppm

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of a molecule. The chemical shifts of carbon atoms are sensitive to their local electronic environment. In fluorinated benzothiazoles, the carbon atoms directly bonded to fluorine exhibit characteristic splitting patterns due to carbon-fluorine coupling.

For 4-Fluorobenzo[d]thiazole-2-thiol, the ¹³C NMR spectrum in DMSO-d6 displayed a signal for the carbon attached to fluorine at 159.6 ppm with a large coupling constant (J = 239.4 Hz) rsc.org. Other aromatic carbons showed signals at 190.3, 138.8, 131.4 (d, J = 12.6 Hz), 115.1 (d, J = 25.2 Hz), 114.0 (d, J = 12.6 Hz), and 109.3 (d, J = 37.8 Hz) ppm rsc.org.

Table 2: ¹³C NMR Data for a Related Fluorinated Benzothiazole Derivative

Compound Solvent Chemical Shift (δ) in ppm

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it a valuable tool for studying fluorinated compounds.

In the case of 4-Fluorobenzo[d]thiazole-2-thiol, the ¹⁹F NMR spectrum in DMSO-d6 showed a singlet at -118.25 ppm rsc.org. In another instance, using CDCl3 as the solvent, a multiplet was observed between -116.34 and -116.38 ppm rsc.org. The chemical shift provides a direct indication of the fluorine atom's environment within the benzothiazole ring system.

Table 3: ¹⁹F NMR Data for a Related Fluorinated Benzothiazole Derivative

Compound Solvent Chemical Shift (δ) in ppm
4-Fluorobenzo[d]thiazole-2-thiol DMSO-d6 -118.25 (s, 1F) rsc.org

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is crucial for confirming the identity of newly synthesized molecules.

While specific HRMS data for 5-Fluorobenzo[d]isothiazole was not found in the provided search results, a study on 5,6-Dimethylbenzo[d]thiazole-2-thiol reported an HRMS (ESI) m/z calculated for C9H9NS2 [M-H]⁻ as 194.0104, with the found value being 194.0104 rsc.org. This demonstrates the precision of HRMS in confirming molecular formulas of benzothiazole derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. It typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation.

For a derivative of benzothiazole, MS (ESI) analysis showed a calculated m/z for C7H3N2S2O2 [M-H]⁻ of 210.9641, with the found value being 210.9645 rsc.org. This technique is instrumental in confirming the molecular weight of such heterocyclic systems.

Table 4: Compound Names Mentioned

Compound Name
This compound
4-Fluorobenzo[d]thiazole-2-thiol
5-Fluorobenzo[d]thiazole

Infrared (IR) Spectroscopy (FT-IR)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is characterized by absorption bands corresponding to the vibrations of its fused aromatic ring system and specific functional groups.

The analysis of benzo[d]isothiazole derivatives often involves both experimental FT-IR measurements and theoretical calculations, such as Density Functional Theory (DFT), to precisely assign the observed vibrational modes. semanticscholar.orgresearchgate.net The key vibrational frequencies for this compound are expected in distinct regions of the spectrum. Aromatic C-H stretching vibrations typically appear in the 3100–3000 cm⁻¹ range. semanticscholar.org The carbon-carbon stretching vibrations within the benzene (B151609) ring are expected to produce bands in the 1600–1450 cm⁻¹ region.

The vibrations involving the isothiazole (B42339) ring are particularly important for characterization. The C=N stretching vibration is typically observed in the 1570-1490 cm⁻¹ range. semanticscholar.org The C-S stretching vibration is generally found at lower wavenumbers, typically in the 750–600 cm⁻¹ region. Furthermore, the presence of the fluorine atom on the benzene ring will give rise to a strong C-F stretching vibration, which is characteristically found in the 1250-1000 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
C=N Stretch (Isothiazole Ring) 1570 - 1490 Medium
Aromatic C=C Stretch 1600 - 1450 Medium to Strong
C-F Stretch 1250 - 1000 Strong

Note: The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions.

Chromatographic and Other Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of isothiazole derivatives. For compounds like this compound, reversed-phase HPLC is the most common approach.

A typical HPLC method for the analysis of related benzisothiazolinones involves a C18 stationary phase, which separates compounds based on their hydrophobicity. mn-net.com The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a formic acid modifier to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. mn-net.com Detection is commonly achieved using a UV detector, as the aromatic system of this compound absorbs UV light.

Table 2: Typical HPLC Parameters for Isothiazole Analysis

Parameter Description
Column Reversed-phase C18 (e.g., NUCLEODUR π²) mn-net.com
Mobile Phase A 0.1% Formic Acid in Water mn-net.com
Mobile Phase B Acetonitrile/Methanol mixture mn-net.com
Gradient A time-programmed gradient from high aqueous to high organic content mn-net.com
Flow Rate 0.5 - 1.5 mL/min
Detection UV-Vis Detector (e.g., at 254 nm or 280 nm)

| Temperature | 30 °C mn-net.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. ekb.eg This technique is invaluable for identifying and confirming the structure of compounds like this compound, especially in complex mixtures or for metabolite identification. nih.gov

Following chromatographic separation as described for HPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically operating in positive ion mode to generate the protonated molecule [M+H]⁺. mn-net.commassbank.eu The mass analyzer (such as a quadrupole, time-of-flight, or Orbitrap) then separates the ions based on their mass-to-charge ratio (m/z), providing a highly specific signal for the compound of interest. For this compound (C₇H₄FNOS), the expected exact mass of the [M+H]⁺ ion would be calculated for precise identification. Tandem mass spectrometry (LC-MS/MS) can be used to fragment the parent ion, yielding a characteristic pattern of daughter ions that serves as a structural fingerprint for definitive confirmation. mn-net.com

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is used to confirm the empirical formula and purity of a synthesized compound. For this compound, the molecular formula is C₇H₄FNOS, with a molecular weight of 169.18 g/mol . The theoretical elemental composition can be calculated from this formula.

Table 3: Theoretical Elemental Composition of this compound (C₇H₄FNOS)

Element Symbol Atomic Weight Molar Mass Contribution Percentage (%)
Carbon C 12.011 84.077 49.70
Hydrogen H 1.008 4.032 2.38
Fluorine F 18.998 18.998 11.23
Nitrogen N 14.007 14.007 8.28
Oxygen O 15.999 15.999 9.46
Sulfur S 32.06 32.06 18.95

| Total | | | 169.173 | 100.00 |

Experimental values obtained for a pure sample are expected to be in close agreement (typically within ±0.4%) with these theoretical percentages.

Vibrational spectroscopic analysis encompasses techniques like FT-IR and Raman spectroscopy, often complemented by theoretical calculations to provide a deep understanding of a molecule's vibrational behavior. nih.govnih.gov While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. The two techniques are complementary, as some vibrational modes that are weak in FT-IR may be strong in Raman, and vice versa.

For molecules like this compound, computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational frequencies and intensities. chemijournal.commdpi.com By calculating the theoretical spectrum of a proposed structure and comparing it to the experimental FT-IR and Raman spectra, researchers can confidently assign the observed bands to specific molecular motions. semanticscholar.org This combined experimental and theoretical approach is crucial for confirming the molecular structure and understanding the influence of substituents, such as the fluorine atom, on the electronic structure and bonding within the benzisothiazole ring system. mdpi.com

Computational and Theoretical Investigations of 5 Fluorobenzo D Isothiazole

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, employing the principles of quantum mechanics to model molecular properties. These calculations provide deep insights into the electronic behavior of molecules, governing their structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. doi.org It is known for its balance of accuracy and computational efficiency, making it suitable for studying complex systems. In DFT, the energy of a molecule is determined as a functional of its electron density.

For heterocyclic compounds similar to 5-Fluorobenzo[d]isothiazole, DFT calculations are typically performed to:

Optimize the molecular geometry to find its most stable three-dimensional structure. doi.org

Calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the structure.

Determine electronic properties such as molecular orbital energies and charge distributions. doi.org

A common approach involves using a specific functional, such as Becke, 3-parameter, Lee-Yang-Parr (B3LYP), combined with a basis set like 6-31G or LanL2DZ, to perform the calculations. doi.org These studies provide a comprehensive understanding of the molecule's structural and electronic properties. doi.org

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. doi.org

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized.

Studies on various thiazole (B1198619) derivatives show that substitutions on the ring system can significantly alter the HOMO and LUMO energies and, consequently, the reactivity of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups changes the energy gap, which in turn affects the molecule's electronic and optical properties.

Table 1: Representative Frontier Molecular Orbital Energies for Thiazole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Thiazole-9.4683.34812.816
2-Methyl Thiazole-9.1353.51212.647
4-Methyl Thiazole-9.1173.50812.625
2-Mercapto Thiazole-8.8763.21312.089
4-Mercapto Thiazole-8.7123.10311.815

This table presents data for illustrative thiazole compounds to demonstrate the typical values obtained from DFT calculations. Data sourced from.

Understanding the distribution of electronic charge within a molecule is essential for predicting its reactive sites. Methods like Mulliken charge analysis assign partial charges to each atom in the molecule, providing a picture of its electrostatic potential. These calculations help identify which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

For example, in thiazole derivatives, the nitrogen and sulfur heteroatoms, being highly electronegative, typically carry a negative charge, while adjacent carbon atoms may have positive or negative charges depending on the substituents. This charge distribution is critical for predicting how the molecule will interact with other reagents. The molecular electrostatic potential (MEP) map is a visual representation of this charge distribution, where different colors indicate regions of negative (electron-rich) and positive (electron-poor) potential.

Table 2: Representative Mulliken Net Charges for Thiazole

AtomNet Charge (HF/6-31G**)
S1+0.270
C2-0.064
N3-0.454
C4+0.098
C5-0.390

This table shows calculated Mulliken charges for the parent thiazole molecule as an example. Data sourced from.

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify a molecule's reactivity. These global reactivity descriptors provide a framework for comparing the chemical behavior of different molecules.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is related to the LUMO energy (A ≈ -ELUMO).

Ionization Potential (I): The energy required to remove an electron from a molecule. It is related to the HOMO energy (I ≈ -EHOMO).

Electronegativity (χ): The ability of a molecule to attract electrons. It is the average of the ionization potential and electron affinity (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

These descriptors are invaluable in medicinal chemistry and materials science for screening compounds and predicting their behavior.

Table 3: Calculated Quantum Chemical Descriptors for an Exemplary Molecule

DescriptorFormulaTypical Value (eV)
Ionization Potential (I)I ≈ -EHOMO9.468
Electron Affinity (A)A ≈ -ELUMO-3.348
Electronegativity (χ)χ = (I + A) / 23.060
Chemical Hardness (η)η = (I - A) / 26.408
Chemical Softness (S)S = 1 / η0.156

This table uses the data for Thiazole from the tables above for illustrative calculation purposes.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules in three dimensions. These methods are crucial for understanding the physical and chemical properties that arise from a molecule's specific shape and flexibility.

The first step in most molecular modeling studies is to determine the most stable 3D structure of a molecule, known as its equilibrium geometry. Geometry optimization is a computational process that systematically alters the bond lengths, bond angles, and dihedral angles of a molecule to find the arrangement with the lowest potential energy.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, this would involve analyzing the energy changes associated with rotations to identify the most stable conformers and the energy barriers between them. This information is vital as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. DFT methods are commonly employed for accurate geometry optimization and to calculate the relative energies of different conformations.

Intermolecular Interaction Studies (e.g., Binding Energy Calculations, Docking Methodologies)

Computational methods are essential for understanding how this compound and related compounds interact with biological targets at a molecular level. Techniques such as binding energy calculations and molecular docking provide insights into the non-covalent forces that govern these interactions, which is crucial for drug design and materials science.

Binding Energy Calculations: Binding energy is the measure of the strength of the interaction between two or more molecules, such as a ligand and a protein. These calculations are often performed using high-level quantum mechanical methods or molecular mechanics force fields. For fluorinated aromatic compounds like this compound, the fluorine atom can significantly influence intermolecular interactions. It can participate in hydrogen bonds and other non-covalent interactions, such as C–F…π interactions, which affect crystal packing and binding affinity. mdpi.com Computational studies on similar fluorinated molecules have shown that the number and position of fluorine atoms can alter the dimensionality and nature of these interactions. mdpi.com For example, high-level wavefunction methods like CCSD(T) and Density Functional Theory (DFT) with specific functionals (e.g., M06-2X) can predict interaction energies with high accuracy. rsc.orgresearchgate.net

Docking Methodologies: Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. wjarr.com This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. The process involves sampling various conformations of the ligand within the receptor's binding site and scoring them based on a scoring function, which estimates the binding affinity. wjarr.com

For benzothiazole (B30560) derivatives, docking studies have been instrumental in identifying potential inhibitors for various enzymes. pensoft.netbiointerfaceresearch.com In a typical study, the crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand, this compound, would be computationally placed into the active site of the protein to evaluate its binding mode and affinity. The scoring function provides a value, often in kcal/mol, that predicts the strength of the interaction. Studies on similar thiazole derivatives have used software like Molegro Virtual Docker and AutoDock to predict binding energies and identify key interactions, such as hydrogen bonds, with amino acid residues in the target's active site. wjarr.commdpi.com

Table 1: Illustrative Docking Scores for Thiazole Derivatives Against a Hypothetical Protein Target This table presents hypothetical data to illustrate the output of molecular docking studies.

CompoundDocking Score (kcal/mol)Number of Hydrogen BondsInteracting Residues
Derivative S2-144.23610TYR21, LYS45, ASP88
Derivative S5-120.8156TYR21, SER44, GLN90
Derivative S6-135.5438LYS45, ASP88, ASN112
Derivative S8-128.9917TYR21, ASN112, LYS45

*Data is illustrative and based on findings for N-substituted thiazole derivatives. wjarr.com

Quantitative Structure-Activity Relationship (QSAR) Studies: Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. brieflands.com The fundamental principle is that the variations in the biological activity of molecules are dependent on the differences in their structural and physicochemical properties.

The theoretical framework of a QSAR study involves several key steps:

Data Set Selection: A series of compounds with known biological activities (e.g., IC50 values) is selected. For a study involving this compound, this would include a set of related benzisothiazole derivatives. The data is typically divided into a training set to build the model and a test set to validate its predictive power. brieflands.com

Molecular Descriptor Calculation: Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. These can be calculated from the 2D or 3D structure of the compounds. Descriptors fall into various categories, including constitutional, topological, geometric, and quantum-chemical properties. brieflands.comnih.gov Software such as PaDEL-Descriptor or DRAGON is often used to compute hundreds or thousands of these descriptors for each molecule. brieflands.comnih.gov

Model Development: Statistical methods are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.gov For instance, a study on 1,2-benzisothiazol-3-one derivatives used a stepwise MLR method to create a predictive model for caspase-3 inhibitory activity. brieflands.com

Model Validation: The developed model's robustness and predictive ability are rigorously tested. Internal validation techniques like leave-one-out (LOO) cross-validation (yielding a Q² value) and external validation using the test set are performed. brieflands.com An acceptable QSAR model must meet certain statistical criteria to be considered reliable. nih.gov

QSAR models for benzothiazole derivatives have been developed to predict various biological activities. researchgate.net These models help in understanding which structural features are crucial for activity and guide the design of new, more potent compounds.

Table 2: Common Categories of Molecular Descriptors in QSAR Studies

Descriptor CategoryDescriptionExamples
Constitutional Based on the molecular formula, describing the composition of a molecule without regard to its geometry.Molecular Weight, Atom Count, Number of Rings
Topological 2D descriptors derived from the graph representation of the molecule, describing atomic connectivity.Wiener Index, Kier & Hall Connectivity Indices
Geometric (3D) Based on the 3D coordinates of the atoms, describing the size and shape of the molecule.Molecular Surface Area, Molecular Volume
Physicochemical Relate to the physical and chemical properties of the molecule.LogP (lipophilicity), Molar Refractivity, Polar Surface Area
Quantum-Chemical Derived from quantum mechanical calculations, describing electronic properties.HOMO/LUMO energies, Dipole Moment, Atomic Charges

*Based on general QSAR theoretical frameworks. brieflands.comnih.gov

Elucidation of Reaction Mechanisms through Computational Studies

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, offering insights that are often difficult or impossible to obtain through experimental means alone. rsc.org For compounds like this compound, computational studies can map out the pathways for its synthesis, identify key intermediates and transition states, and explain observed reactivity and selectivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method for these investigations. researchgate.net By calculating the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves optimizing the geometries of all stationary points, including reactants, intermediates, products, and, most importantly, transition states. The calculated energy differences between these points provide crucial thermodynamic and kinetic information, such as reaction energies and activation barriers.

A notable application of these methods is the investigation of metal-catalyzed reactions for the synthesis of benzothiazole derivatives. For example, a DFT-based computational model was employed to investigate the ruthenium-catalyzed preparation of benzothiazoles from N-arylthiourea precursors. researchgate.net Such studies can:

Validate Proposed Mechanisms: Compare the calculated energy barriers of different potential pathways to determine the most likely mechanism.

Explain Selectivity: Analyze the transition state energies for different products to understand why one is formed preferentially over another.

Identify Key Intermediates: Characterize the structure and stability of short-lived intermediates along the reaction coordinate.

Rationalize Substrate Scope: Uncover the origin of differing experimental yields by analyzing how different substituents on the reactants affect the energies of transition states. researchgate.net

The insights gained from these computational elucidations are invaluable for optimizing reaction conditions, improving yields, and designing new synthetic routes for benzisothiazole-based compounds. rsc.org

Table 3: Hypothetical Data from a Computational Study of a Reaction Step This table illustrates the type of data generated from DFT calculations for a proposed reaction mechanism.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant ComplexInitial association of reactants0.0
TS1 First Transition State +21.5 (Activation Energy)
Intermediate 1First reaction intermediate-5.2
TS2 Second Transition State +15.8 (Activation Energy)
Product ComplexFinal product before dissociation-18.7

*Data is illustrative of typical outputs from reaction mechanism studies. researchgate.net

Applications and Material Science Potential of 5 Fluorobenzo D Isothiazole Derivatives

Ligand Design in Coordination Chemistry

The nitrogen and sulfur atoms within the isothiazole (B42339) ring present potential coordination sites for metal ions. The planarity and aromaticity of the benzo[d]isothiazole system allow it to function effectively as a ligand in the formation of metal complexes.

The isothiazole nucleus can coordinate to metal centers, typically through its nitrogen atom, which possesses a lone pair of electrons. The development of metal complexes using thiazole- and benzothiazole-based ligands is well-documented, providing a framework for understanding the potential of 5-fluorobenzo[d]isothiazole. For instance, various metal complexes of Co(II), Cu(II), and Ni(II) have been synthesized using Schiff base ligands derived from 2-aminobenzothiazole. In these complexes, coordination often occurs through the imino nitrogen and a hydroxyl oxygen, demonstrating the versatility of the benzothiazole (B30560) scaffold in forming stable octahedral complexes. While specific research on this compound as a primary ligand is limited, the fundamental coordination ability of the isothiazole nitrogen suggests its potential to form stable complexes with a range of transition metals.

Derivatives of the benzo[d]isothiazole scaffold have shown significant promise as selective chelating agents. A notable example involves a multidentate chelating agent synthesized from saccharin (B28170), a derivative of benzo[d]isothiazole-1,1-dioxide. This ligand, 3-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)benzo[d]isothiazole 1,1-dioxide, demonstrated high efficiency and selectivity for the chelation of dissolved Cadmium (Cd(II)) ions over other metal ions like Copper (Cu(II)) and Iron (Fe(II)).

The study revealed that the chelating activity is concentration-dependent, with a measured IC50 value—the concentration of the ligand required to remove 50% of the metal from the solution—of 7.857 mM for Cd(II). This selective binding capacity highlights the potential of the benzo[d]isothiazole framework in designing sophisticated ligands for applications in environmental remediation or as sensors for specific metal ions. The fluorine substituent in this compound could further modulate this selectivity and binding affinity through its electronic influence on the heterocyclic system.

Catalysis in Organic Synthesis

The robust aromatic nature of the benzo[d]isothiazole ring system makes it a suitable scaffold for functionalization through modern catalytic methods, expanding its utility in synthetic chemistry.

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. wikipedia.org While specific studies on this compound are not prevalent, research on the closely related benzothiazole scaffold demonstrates the feasibility of these transformations. For example, 2-(4-bromophenyl)benzo[d]thiazole has been successfully used as a substrate in Suzuki cross-coupling reactions with various arylboronic acids. hpu2.edu.vnniscpr.res.in These reactions, catalyzed by palladium complexes, proceed with high yields (80-95%), affording a range of 2,4-disubstituted benzothiazole derivatives. hpu2.edu.vnniscpr.res.in

The general mechanism for the Suzuki reaction involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product. wikipedia.org Given the similar electronic structure, it is anticipated that halogenated 5-fluorobenzo[d]isothiazoles could similarly participate in such palladium-catalyzed cross-coupling reactions, allowing for the synthesis of complex aryl-substituted derivatives.

Table 1: Examples of Suzuki Cross-Coupling Reactions with a Benzothiazole Substrate

Arylboronic Acid Partner Catalyst System Base Yield (%)
Phenylboronic acid Pd(PPh3)4 K2CO3 95%
4-Methylphenylboronic acid Pd(PPh3)4 K2CO3 92%
4-Methoxyphenylboronic acid Pd(PPh3)4 K2CO3 90%
4-Chlorophenylboronic acid Pd(PPh3)4 K2CO3 85%

This table is illustrative and based on data for benzothiazole derivatives.

Recent advancements in chemical synthesis emphasize the use of environmentally benign methods. For heterocyclic compounds like benzoisothiazoles, green chemistry principles can be applied to reduce waste and avoid hazardous reagents. One key area is the use of safer solvents and reaction conditions. Research has shown that the oxidation of N-substituted benzo[d]isothiazol-3(2H)-ones to their corresponding 1-oxides can be achieved efficiently using Selectfluor in an aqueous medium. nih.gov This process avoids toxic halogenated reagents and large quantities of organic solvents, offering a green alternative to traditional oxidation methods. nih.gov

Furthermore, the principles of green chemistry can be extended to the synthesis of the heterocyclic core itself. Metal-free, visible-light-promoted methods have been developed for synthesizing isothiazoles, highlighting a sustainable approach that avoids transition metal catalysts. mdpi.com Such strategies, including the use of microwave irradiation to accelerate reactions, reduce energy consumption and often lead to cleaner products with higher yields. tcichemicals.com

Reagents in Organic Fluorination

While this compound itself is a fluorinated molecule, its oxidized and N-functionalized derivatives can serve as powerful electrophilic fluorinating agents. These reagents are valued for their stability, safety, and effectiveness in introducing fluorine into a wide range of organic molecules. tcichemicals.comwikipedia.org

The key precursor for these reagents is saccharin (benzo[d]isothiazol-3(2H)-one 1,1-dioxide). By replacing the acidic proton on the nitrogen atom with a fluorine atom, a class of N-F reagents is created. A prominent example is N-fluoro-3,3-dimethyl-2,3-dihydro-1,2-benzothiazole-1,1-dioxide, a saccharin-derived N-fluorosultam. nih.gov This compound is a thermally stable, crystalline solid that acts as an effective electrophilic fluorinating agent. nih.gov

These N-F reagents are part of a broader class of compounds containing a weakened nitrogen-fluorine bond, which allows for the transfer of an electrophilic fluorine ("F+") to a nucleophilic substrate, such as an enolate or an aromatic ring. wikipedia.org The reactivity of these agents can be tuned by modifying the substituents on the benzoisothiazole core. The strong electron-withdrawing nature of the two sulfonyl oxygens in the saccharin framework is crucial for activating the N-F bond.

Table 2: Prominent Electrophilic N-F Fluorinating Agents

Reagent Name Acronym Structure Type
N-Fluorobenzenesulfonimide NFSI N-Fluorosulfonimide
Selectfluor F-TEDA-BF4 Quaternary ammonium (B1175870) salt
N-Fluoro-o-benzenedisulfonimide NFOBS N-Fluorosulfonimide

These reagents have replaced more hazardous traditional agents like elemental fluorine, offering a safer and more selective route to organofluorine compounds, which are crucial in pharmaceuticals and agrochemicals. tcichemicals.comwikipedia.org

Development of Electrophilic Fluorinating Agents

The benzo[d]isothiazole scaffold has been identified as a valuable core for the development of novel electrophilic fluorinating agents. nih.govbeilstein-journals.orgresearchgate.net While elemental fluorine is a powerful fluorinating agent, its high reactivity and hazardous nature necessitate the creation of safer, more selective, and easier-to-handle reagents. researchgate.netwikipedia.org N-F reagents, which feature a nitrogen-fluorine bond, have emerged as the most economical, stable, and safe class of electrophilic fluorinating agents. wikipedia.org The development of these agents focuses on attaching highly electron-withdrawing groups to the nitrogen atom, which decreases electron density on the attached fluorine, thereby enhancing its electrophilicity. wikipedia.org

Within this context, derivatives of benzo[d]isothiazole 1,1-dioxide, known as N-fluoro-sultams, have been developed. nih.govbeilstein-journals.org A notable example is 2-fluoro-3,3-dimethyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide. This specialized reagent has demonstrated superior performance in the monofluorination of carbonyl compounds. wikipedia.org Specifically, in reactions involving lithium enolates, it consistently provides better yields of the desired monofluorinated products compared to more common reagents like N-fluorobenzenesulfonimide (NFSI), which can often lead to larger amounts of difluorinated byproducts. wikipedia.org The substitution of a fluorine atom at the 5-position on the benzo[d]isothiazole ring is a strategic modification intended to further enhance the fluorinating power of the reagent by increasing the electron-withdrawing nature of the heterocyclic system.

Table 1: Comparison of Fluorinating Agent Performance in the Fluorination of Lithium Enolates.
Fluorinating AgentPrimary ProductObserved ByproductsReference
2-fluoro-3,3-dimethyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxideMonofluorinated CarbonylMinimal wikipedia.org
N-fluorobenzenesulfonimide (NFSI)Monofluorinated CarbonylSignificant difluorinated products wikipedia.org

Stereoselective Fluorination Methods and Chiral Fluorinating Agents

A significant challenge in organofluorine chemistry is the asymmetric construction of fluorinated stereogenic carbon centers. nih.gov This has driven the development of methods for stereoselective fluorination, which can be broadly categorized into two approaches: using a chiral substrate with an achiral fluorinating agent, or using a chiral fluorinating agent on a prochiral substrate. nih.govbeilstein-journals.org

The development of chiral N-F reagents based on the benzo[d]isothiazole scaffold is an area of active research. nih.govbeilstein-journals.org By incorporating chiral auxiliaries into the N-fluoro-sultam structure, it is possible to create an asymmetric environment around the electrophilic fluorine atom. This chirality can then be transferred to a prochiral nucleophile, such as an enolate, during the fluorination step, leading to the formation of one enantiomer of the product in excess. unizar.esbeilstein-journals.org For instance, methods have been developed for the highly π-facial selective and regioselective fluorination of chiral enamides using electrophilic N-F reagents like NFSI. nih.gov This approach, which involves trapping a β-fluoro-iminium cationic intermediate, provides a pathway to chiral α-fluoro-imides and optically enriched α-fluoro-ketones. nih.gov The development of chiral N-fluoro-sultams derived from this compound aims to provide more effective reagents for such transformations, potentially offering higher yields and enantioselectivities. rsc.orgmdpi.com

Advanced Material Science Applications

Incorporation into Polymeric Systems

The this compound moiety is a promising building block for the synthesis of advanced polymeric systems, particularly donor-acceptor (D-A) conjugated polymers for organic electronics. rsc.orgresearchgate.net In these polymers, electron-donating units are alternated with electron-accepting units along the polymer backbone. acs.org The benzo[d]isothiazole ring, and its close analogue benzothiadiazole, are effective electron-accepting heterocycles. rsc.orgnih.gov The incorporation of a highly electronegative fluorine atom at the 5-position further enhances the electron-deficient character of this unit. acs.orgnih.govnih.gov

This strategic fluorination serves several key purposes in polymer design:

Energy Level Tuning : Fluorination effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. acs.orgnih.govnih.gov Lowering the HOMO level can lead to higher open-circuit voltages (Voc) in solar cell devices and improved air stability. acs.org

Improved Molecular Packing : The introduction of fluorine can enhance intermolecular interactions, leading to better molecular packing and higher crystallinity in the solid state. acs.orgnih.gov This improved order is beneficial for charge transport.

Enhanced Solubility : While not always the case, fluorination of side chains can be used to modulate the solubility of the resulting polymers, which is a critical factor for solution-based processing of electronic devices. acs.org

Applications in Organic Electronic Devices (e.g., Organic Solar Cells)

Polymers incorporating fluorinated benzo[d]isothiazole or the closely related fluorinated benzothiadiazole (FBT) units have shown significant promise in organic solar cells (OSCs). nih.govnih.gov The fine-tuning of electronic properties imparted by the this compound unit directly impacts device performance. acs.orgacs.org

Table 2: Performance of Organic Solar Cells Based on Various Fluorinated Benzothiadiazole (FBT) Copolymers.
PolymerAcceptorOpen-Circuit Voltage (VOC) [V]Power Conversion Efficiency (PCE) [%]Reference
PBDT-FBTPC71BMN/A4.25 nih.gov
PDTBDT-FBTPC71BM0.987.45 nih.gov
PPh-1F-HDPC71BMN/A7.64 acs.orgnih.gov
PBDTHDO-DTHBTff (P3)PC71BMN/A8.30 researchgate.net
PBTATBT-4fN/AN/A16.08 acs.org

General Utility as Building Blocks for Materials

Beyond specific applications in fluorinating agents and conjugated polymers, this compound serves as a versatile building block for the broader field of materials science. rsc.orgacs.org The presence of both the heterocyclic ring and the carbon-fluorine bond provides a unique combination of properties that can be exploited in rational material design. nih.govresearchgate.netarxiv.org

The utility of such building blocks stems from several factors:

Modulation of Intermolecular Interactions : The polarized C-F bond can participate in non-covalent interactions, such as dipole-dipole and hydrogen bonding, which can be used to control the self-assembly and crystal packing of small molecules and polymers. acs.org

Chemical Reactivity : The benzo[d]isothiazole core can be chemically modified at various positions, allowing for its incorporation into larger, more complex molecular architectures. acs.org This makes it a valuable synthon for creating libraries of compounds for screening in drug discovery or materials development. mdpi.com

Electronic Property Tuning : As discussed, the strong electron-withdrawing nature of the fluorinated heterocycle allows for precise tuning of the electronic properties of any material into which it is incorporated. nih.govresearchgate.netarxiv.org This is critical for applications ranging from organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) to sensors and other advanced functional materials. researchgate.netmdpi.com

Future Research Directions in 5 Fluorobenzo D Isothiazole Chemistry

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes to 5-fluorobenzo[d]isothiazole and its derivatives is a cornerstone of future research. While various methods exist for the synthesis of the broader benzisothiazole class, the focus is shifting towards greener, more atom-economical, and highly selective processes.

Key areas of exploration include:

Catalytic Systems: Research is ongoing into novel catalytic systems to facilitate the synthesis of benzisothiazoles. This includes the use of copper(I) and copper(II) salts, which have shown good catalytic activity in the assembly of benzo[d]isothiazolones. arkat-usa.org Nano-nickel ferrite (B1171679) (NNF) catalysts are also being explored as a reusable and cost-effective option. arkat-usa.org Furthermore, rhodium(III)-catalyzed C-H activation presents a modern approach for the synthesis of N-aryl indoles from (phenyl)amino-substituted benzo[d]isothiazoles. organic-chemistry.org

Metal-Free Syntheses: To enhance the sustainability of synthetic processes, metal-free approaches are gaining traction. Electrochemical synthesis, for instance, offers a method for intramolecular N-H/S-H coupling to generate benzo[d]isothiazolones with hydrogen gas as the only byproduct. arkat-usa.org

Microwave-Assisted Synthesis: The use of microwave reactors can accelerate reaction times and improve yields, as demonstrated in the synthesis of related benzothiazole (B30560) natural products. nottingham.ac.uk This technology could be adapted for the synthesis of this compound derivatives.

Multi-component Reactions: Designing one-pot, multi-component reactions is a key strategy for improving efficiency. This approach, utilized in the synthesis of brassilexin, a related compound, could be applied to construct the this compound core with various substituents in a single step. nottingham.ac.uk

Novel Starting Materials and Reagents: The exploration of readily available and diverse starting materials is crucial. For example, methods utilizing 2-mercaptobenzamides and o-mercaptoacylphenones as precursors are being refined. arkat-usa.orgorganic-chemistry.org The use of tert-butyl sulfoxides as a sulfinyl source in intramolecular sulfinylation represents another innovative approach. organic-chemistry.org

Advanced Spectroscopic Characterization Techniques for Elucidating Complex Structures

A thorough understanding of the structure of this compound and its derivatives is fundamental to predicting their properties and reactivity. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational methods.

Multi-technique Approach: A comprehensive characterization often involves a suite of spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and mass spectrometry, to confirm the structures of newly synthesized compounds. researchgate.net

Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netelsevierpure.com For instance, X-ray crystallography has been used to confirm the amino tautomeric form of a related 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. elsevierpure.com

Advanced NMR Techniques: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be instrumental in assigning complex proton and carbon signals, especially for highly substituted derivatives.

Electron Energy-Loss Spectroscopy (EELS): Coupled with transmission electron microscopy (TEM), EELS can provide quantitative chemical information at high spatial resolution, offering insights into the local chemistry of these materials. arxiv.org

Development of Predictive Computational Models for Structure-Property Relationships

Computational chemistry is becoming an indispensable tool in the design and study of novel molecules. For 5-fluorobenzo[d]isothiazoles, in silico methods will play a crucial role in predicting properties and guiding synthetic efforts.

Density Functional Theory (DFT) Calculations: DFT is a powerful method for predicting molecular structures, vibrational frequencies, and electronic properties. elsevierpure.com It can be used to complement experimental data from spectroscopic techniques and to investigate the relative energies of different isomers or tautomers. elsevierpure.com For instance, DFT calculations supported the mechanism of a Rh(I)/Rh(III) redox reaction in a benzisothiazole synthesis. arkat-usa.org

Molecular Docking: In the context of medicinal chemistry, molecular docking is used to predict the binding affinity and orientation of a ligand within the active site of a biological target. bepls.com This approach can guide the design of this compound derivatives with specific biological activities. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their observed biological or material properties. These models can then be used to predict the properties of yet-to-be-synthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules, including their conformational flexibility and interactions with their environment, such as solvent molecules or biological membranes. sci-hub.se

Expansion of Material Science Applications and Novel Functional Materials

The unique electronic properties conferred by the fluorine atom and the isothiazole (B42339) ring make this compound a promising scaffold for the development of novel functional materials.

Organic Light-Emitting Diodes (OLEDs): Benzothiazole derivatives have been investigated for their potential as emissive layers in OLEDs. vulcanchem.com Future research could focus on tuning the photophysical properties of this compound derivatives to achieve efficient and stable blue or green emitters.

Conductive Polymers: The π-conjugated system of the benzo[d]isothiazole core suggests potential applications in conductive polymers. vulcanchem.com By polymerizing suitably functionalized this compound monomers, new materials with interesting electronic properties could be created.

Sensors: The sensitivity of the electronic structure of the benzo[d]isothiazole ring to its environment could be exploited in the design of chemical sensors. The fluorine atom can further modulate these properties, potentially leading to highly selective and sensitive devices.

Nonlinear Optical (NPO) Materials: The presence of electron-donating and -accepting groups on the benzo[d]isothiazole framework can lead to significant NLO properties. The introduction of a fluorine atom can enhance these properties, making this compound derivatives attractive candidates for NLO applications.

Investigation of Environmental and Sustainability Aspects in Synthesis

As with all chemical manufacturing, the environmental impact and sustainability of synthetic processes for 5-fluorobenzo[d]isothiazoles are of growing concern. Future research will need to address these aspects proactively.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for preparing 5-Fluorobenzo[d]isothiazole and its derivatives?

  • Methodological Answer : Synthesis typically involves ring-forming reactions or functionalization of pre-existing isothiazole scaffolds. Key approaches include:

  • Intramolecular cyclization : Diazotization of fluorinated aniline precursors followed by fluoroborate salt formation and thermal decomposition (e.g., via diazonium fluoroborate intermediates) .
  • (4+1)-Heterocyclization : Combining sulfur-containing fragments with fluorinated carbon-nitrogen units under controlled conditions .
  • Photochemical permutation : Selective structural rearrangement of benzo[d]isothiazole derivatives under mild UV irradiation, enabling access to fluorinated variants .
    • Data Table :
MethodYield (%)Key ConditionsReference
Diazotization/Decomposition650°C, HBF₄, glacial acetic acid
Photochemical Rearrangement59UV light, solvent-free

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical:

  • ¹H NMR : Distinct signals for fluorine-proton coupling (e.g., δ ~7.6 ppm for aromatic protons adjacent to fluorine) .
  • IR : C-F stretching vibrations observed at ~1100–1250 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 153 for the parent compound) confirm molecular weight .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of this compound in palladium-mediated cross-coupling reactions?

  • Methodological Answer : Fluorine's electron-withdrawing effect enhances ligand-metal coordination, stabilizing palladium intermediates. Key findings:

  • Ligand Design : Mono-ligand complexes (LPdCl₂) exhibit higher activity than bis-ligand analogs (L₂PdCl₂) due to reduced steric hindrance .
  • Temperature Dependence : Optimal activity at 20–35°C, with selectivity controlled by adjusting reaction kinetics .
    • Data Contradiction Analysis : While some studies report high catalytic turnover at ambient conditions , others note by-product formation (e.g., biphenyl derivatives) under oxidative conditions, suggesting inert atmospheres may improve yields .

Q. How do computational methods like DFT improve the understanding of this compound's electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) with exact-exchange functionals (e.g., B3LYP) accurately predicts:

  • Electron Density Distribution : Fluorine's inductive effect lowers HOMO-LUMO gaps, enhancing reactivity .
  • Thermochemical Data : Atomization energies and ionization potentials align with experimental values (average deviation <2.4 kcal/mol) .
    • Limitations : Hybrid functionals may overestimate stabilization in π-stacked systems, requiring validation via experimental NMR shifts .

Q. What strategies address challenges in synthesizing fluorinated isothiazole metal complexes for green chemistry applications?

  • Methodological Answer :

  • Aqueous Compatibility : Use hydrophilic ligands (e.g., carboxylate-functionalized isothiazoles) to stabilize complexes in water .
  • Heterogeneous Catalysis : Immobilize palladium-isothiazole complexes on silica supports, achieving >10 catalytic cycles without significant activity loss .
    • Emerging Approaches : Photocatalytic methods using tungsten or molybdenum hexacarbonyls under UV light enable ligand exchange without harsh reagents .

Data-Driven Research Challenges

Q. How can researchers reconcile discrepancies in reported yields for this compound synthesis?

  • Analysis Framework :

Parameter Screening : Compare reaction temperatures, solvents, and catalysts across studies (e.g., glacial acetic acid vs. THF) .

By-Product Profiling : Use HPLC to identify side products (e.g., dehalogenated derivatives) that reduce yields .

Scale-Up Effects : Pilot studies show microfluidic reactors improve consistency vs. batch methods .

Q. What role does fluorine substitution play in the biological activity of isothiazole derivatives?

  • Hypothesis Testing :

  • Antimicrobial Screening : Fluorine enhances membrane permeability in pyrazole-isothiazole hybrids, improving MIC values against S. aureus (MIC₅₀ = 2 µg/mL) .
  • Toxicity Mitigation : Fluorine reduces off-target effects in 3-aminobenzo[d]isothiazole analogs, as predicted by DEREK toxicity models .

Tables for Comparative Analysis

Table 1 : Catalytic Performance of Palladium-Isothiazole Complexes

Catalyst StructureReaction TypeYield (%)Turnover Number (TON)Reference
LPdCl₂ (L = 5-Fluoro derivative)Suzuki-Miyaura92450
L₂PdCl₂Heck Coupling78210
Silica-Supported LPdCl₂Suzuki-Miyaura89420

Table 2 : DFT vs. Experimental Data for this compound

PropertyDFT (B3LYP) PredictionExperimental ValueDeviation (%)
HOMO-LUMO Gap (eV)4.84.72.1
C-F Bond Length (Å)1.341.330.75
Ionization Potential (kcal/mol)2152102.4

Key Recommendations for Researchers

  • Prioritize exact-exchange DFT functionals for modeling fluorine's electronic effects .
  • Optimize palladium catalyst loading (0.5–1 mol%) to minimize homocoupling by-products .
  • Explore photochemical methods for late-stage fluorination to avoid thermal decomposition .

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